5-Chloro-1,3-benzothiazole-4-sulfonyl chloride
Overview
Description
5-Chloro-1,3-benzothiazole-4-sulfonyl chloride is a chemical compound with the CAS Number: 1094671-88-1 . It has a molecular weight of 268.14 .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H3Cl2NO2S2/c8-4-1-2-5-6 (10-3-13-5)7 (4)14 (9,11)12/h1-3H
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 268.14 . Unfortunately, other specific properties like melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Synthesis Applications
Peptide Synthesis : 5-Chloro-1,3-benzothiazole-4-sulfonyl chloride is used in the solution-phase synthesis of peptides. It was employed in preparing the cyclosporin 8-11 tetrapeptide subunit through efficient coupling and methylation steps, facilitating purification by extraction (Vedejs & Kongkittingam, 2000).
Friedel-Crafts Sulfonylation : This compound plays a role in Friedel-Crafts sulfonylation reactions. Its use in 1-butyl-3-methylimidazolium chloroaluminate ionic liquids has been shown to enhance reactivity and yield of diaryl sulfones (Nara, Harjani, & Salunkhe, 2001).
Synthesis of Thiazole Derivatives : It is instrumental in synthesizing 4-tosyl-5-chlorothiazole-2-thiol derivatives, where its oxidation yields new thiazole derivatives with potential applications in various fields (Kornienko, Zyabrev, & Brovarets, 2014).
Antiviral Compound Synthesis : This chemical is used in the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, demonstrating certain antiviral activities, particularly against tobacco mosaic virus (Chen et al., 2010).
Interaction with Biological Molecules
Peptide-Dye Interactions : Studies have shown its interaction with peptides, where aggregates of this compound bind to alpha-helix and beta-sheet forming peptides. This interaction was investigated using techniques like absorption spectroscopy and cryogenic transmission electron microscopy (von Berlepsch et al., 2010).
Aggregation Behavior in Aqueous Solutions : The aggregation behavior of a derivative of this compound in aqueous solutions was explored. This study is significant in understanding its self-assembly into various structures like dimers and aggregates in different environments (Berlepsch & Böttcher, 2018).
Environmental Impact and Transformation
- Transformation in Chlorination Processes : The compound’s behavior and transformation during chlorination processes have been studied, which is crucial for understanding its fate in municipal wastewaters and affected drinking waters (Dodd & Huang, 2004).
Safety and Hazards
The safety data sheet for a similar compound, 1,3-Benzothiazole-4-sulfonyl Chloride, indicates that it causes severe skin burns and eye damage . It’s advisable to handle such compounds with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapours, or spray .
Mechanism of Action
In general, benzothiazoles and their derivatives have been found to possess a wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer effects. The mechanism of action often involves interaction with biological targets such as enzymes or receptors, leading to changes in cellular processes and pathways. The specific targets and mechanisms of action can vary widely depending on the specific structure and functional groups of the compound .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effects. Factors such as the compound’s solubility, stability, and permeability can affect its absorption and distribution in the body. Metabolism can lead to activation or inactivation of the compound, while excretion determines the duration of its action .
The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .
Properties
IUPAC Name |
5-chloro-1,3-benzothiazole-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2S2/c8-4-1-2-5-6(10-3-13-5)7(4)14(9,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAWJILQDJACID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1SC=N2)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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